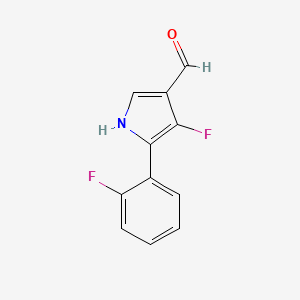

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

概要

説明

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and conducted in an anhydrous solvent like dichloromethane. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

化学反応の分析

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Key Notes :

-

The electron-withdrawing fluorine atoms stabilize the transition state, enhancing oxidation efficiency .

-

Over-oxidation of the pyrrole ring is mitigated by using mild acidic conditions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, while the pyrrole ring remains intact.

Mechanistic Insight :

-

NaBH₄ selectively reduces the aldehyde without affecting the pyrrole’s aromaticity .

-

LiAlH₄ requires strict temperature control to prevent ring hydrogenation.

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming imines and hydrazones.

Applications :

-

Hydrazones serve as intermediates in pharmaceutical synthesis (e.g., vonoprazan fumarate) .

-

Imines are precursors for heterocyclic scaffolds in materials science.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective substitutions, directed by fluorine’s electron-withdrawing effects.

Regiochemical Analysis :

-

Bromination occurs at the α-position (C2) due to fluorine’s meta-directing effect .

-

Nitration yields lower regioselectivity due to competing ring deactivation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 75–82% | |

| Heck reaction | CH₂=CHX, Pd(OAc)₂, PPh₃, NEt₃ | Alkenylated pyrroles | 68% |

Limitations :

-

Requires pre-halogenation (e.g., bromination) at reactive positions .

-

Steric hindrance from the 2-fluorophenyl group reduces coupling efficiency .

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization under acidic or basic conditions.

Applications :

Stability and Side Reactions

科学的研究の応用

Chemical Applications

Building Block for Synthesis

4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical reactions, including oxidation and reduction processes that yield different derivatives. For instance, it can be oxidized to form 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid or reduced to produce 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-methanol.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its fluorinated nature imparts distinct characteristics that are beneficial for developing advanced materials.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have focused on its efficacy against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent .

Pharmaceutical Development

This compound is explored as a precursor for pharmaceutical agents, particularly in the development of potassium-competitive acid blockers (P-CABs) like vonoprazan fumarate. These drugs are used to treat acid-related diseases such as gastric ulcers and reflux esophagitis . The synthesis of this compound is integral to producing these therapeutic agents efficiently .

Case Studies and Research Findings

A variety of studies have documented the applications of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of this compound showed significant antibacterial activity against several strains of bacteria, indicating its potential use in developing new antimicrobial agents .

- Pharmaceutical Research : The synthesis of this compound has been linked to the development of effective treatments for gastric acid-related diseases, showcasing its importance in medicinal chemistry .

作用機序

The mechanism of action of 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological effects.

類似化合物との比較

Similar Compounds

- 4-fluoro-5-(2-chlorophenyl)-1H-pyrrole-3-carbaldehyde

- 4-fluoro-5-(2-bromophenyl)-1H-pyrrole-3-carbaldehyde

- 4-fluoro-5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde

Uniqueness

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

生物活性

4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound characterized by a pyrrole ring with a fluorophenyl substituent and an aldehyde functional group. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C11H8F2N

- Molecular Weight : 201.19 g/mol

- CAS Number : 881674-56-2

-

Chemical Structure :

This compound's unique structure contributes to its reactivity and interaction with biological targets, which is critical for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action is believed to involve inhibition of bacterial enzyme activity, leading to cell death.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.0 | Inhibition of mitochondrial respiration |

These findings suggest that the compound may serve as a lead for developing new anticancer drugs.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their function.

- Receptor Modulation : The fluorophenyl group enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to a dose-dependent increase in apoptotic cells, as evidenced by annexin V staining and flow cytometry analysis.

特性

IUPAC Name |

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-9-4-2-1-3-8(9)11-10(13)7(6-15)5-14-11/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHWXGYYGAHMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CN2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。